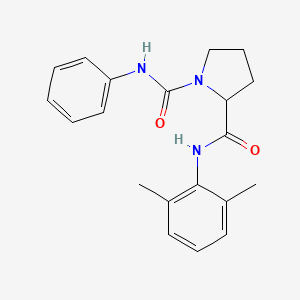
N~2~-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide
Overview
Description
N~2~-(2,6-Dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a pyrrolidine ring substituted with phenyl and 2,6-dimethylphenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,4-diaminobutane and diethyl oxalate under controlled conditions.
Substitution Reactions: The phenyl and 2,6-dimethylphenyl groups are introduced through substitution reactions. This can be achieved using reagents like phenyl isocyanate and 2,6-dimethylphenyl isocyanate in the presence of a base such as triethylamine.
Coupling Reactions: The final step involves coupling the substituted pyrrolidine with carboxylic acid derivatives to form the dicarboxamide structure. This can be facilitated by using coupling agents like dicyclohexylcarbodiimide (DCC) and N,N’-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
N~2~-(2,6-Dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~), resulting in the formation of reduced amide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
N~2~-(2,6-Dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- N~2~-(2,6-Dimethylphenyl)-N~1~-methylpyrrolidine-1,2-dicarboxamide
- N~2~-(2,6-Dimethylphenyl)-N~1~-ethylpyrrolidine-1,2-dicarboxamide
- N~2~-(2,6-Dimethylphenyl)-N~1~-propylpyrrolidine-1,2-dicarboxamide
Uniqueness
N~2~-(2,6-Dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and application development.
This detailed overview provides a comprehensive understanding of N2-(2,6-dimethylphenyl)-N~1~-phenylpyrrolidine-1,2-dicarboxamide, highlighting its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-N-(2,6-dimethylphenyl)-1-N-phenylpyrrolidine-1,2-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-14-8-6-9-15(2)18(14)22-19(24)17-12-7-13-23(17)20(25)21-16-10-4-3-5-11-16/h3-6,8-11,17H,7,12-13H2,1-2H3,(H,21,25)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBKBHGTUHRBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2CCCN2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(azepan-1-ylcarbonyl)-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4418810.png)
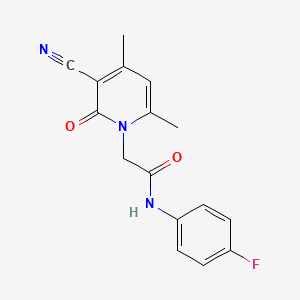
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(2-bicyclo[2.2.1]heptanyl)acetamide](/img/structure/B4418844.png)
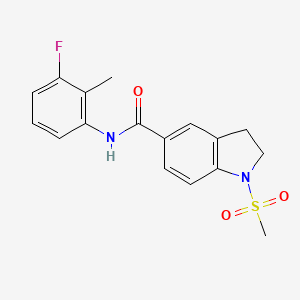
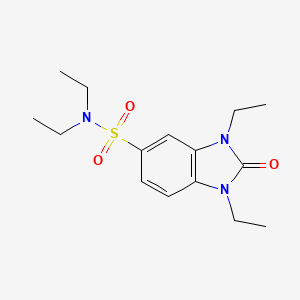
![N-{3,5-DIMETHYL-4-[2-(4-MORPHOLINYL)-2-OXOETHOXY]PHENYL}CYCLOPENTANECARBOXAMIDE](/img/structure/B4418858.png)
![N-[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(4-methylphenyl)methanesulfonamide](/img/structure/B4418869.png)
![2-[(4-benzylpiperidin-1-yl)carbonyl]-1-methylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4418871.png)
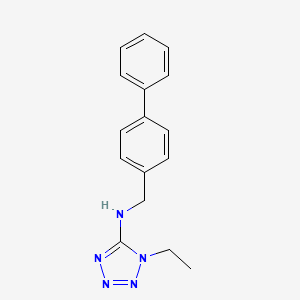
![1-(4-ETHYLPHENYL)-5-OXO-N-[(OXOLAN-2-YL)METHYL]PYRROLIDINE-3-CARBOXAMIDE](/img/structure/B4418883.png)
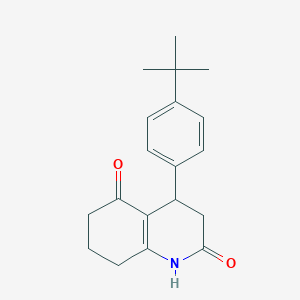
acetic acid](/img/structure/B4418898.png)
![N-[4-(1-benzofuran-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B4418906.png)
![1-(2,4-dimethoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4418910.png)
